Ethyl 3-(ethoxycarbonylmethylamino)propionate
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound ethyl 3-(ethoxycarbonylmethylamino)propionate is systematically named according to IUPAC rules as ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate . This nomenclature reflects its structure:
- A propanoate backbone (three-carbon ester).
- A substituent at position 3, consisting of an amino group linked to a 2-ethoxy-2-oxoethyl moiety.
The CAS Registry Number assigned to this compound is 3783-61-7 , a unique identifier critical for unambiguous chemical tracking in regulatory, commercial, and research contexts.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₇NO₄ represents the compound’s elemental composition:
- 9 carbon atoms
- 17 hydrogen atoms
- 1 nitrogen atom
- 4 oxygen atoms
Molecular Weight Calculation:
| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| C | 12.01 | 9 | 108.09 |
| H | 1.008 | 17 | 17.14 |
| N | 14.01 | 1 | 14.01 |
| O | 16.00 | 4 | 64.00 |
| Total | 203.24 g/mol |
This calculated molecular weight aligns with experimental data from PubChem and vendor specifications.
Synonym Inventory and Historical Naming Conventions
The compound is recognized by numerous synonyms, reflecting its structural complexity and historical naming practices:
Properties
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-13-8(11)5-6-10-7-9(12)14-4-2/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQLFGNGSHVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299881 | |
| Record name | Ethyl 3-(ethoxycarbonylmethylamino)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3783-61-7 | |
| Record name | 3783-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(ethoxycarbonylmethylamino)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Alkylation of N-Benzyloxycarbonylglycine Ethyl Ester
One well-documented method involves the alkylation of N-benzyloxycarbonylglycine ethyl ester with ethyl acrylate under basic conditions:
Procedure :
Ethyl acrylate (65.01 mL, 600 mmol) is added to a toluene solution (1200 mL) containing N-benzyloxycarbonylglycine ethyl ester (156.3 g, 600 mmol). Under ice cooling, sodium hydride (60% oil, 26.40 g, 660 mmol) is added slowly. The mixture is stirred for 10 minutes at 0°C, then allowed to warm to room temperature for 20 minutes, followed by heating at 50°C for 3 hours.Workup :
The reaction mixture is acidified to pH ~3 using 10% citric acid aqueous solution under ice cooling, then extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.Yield and Purity :
This method yields the target compound quantitatively (196.7 g, 600 mmol) as confirmed by ^1H-NMR (400 MHz, CDCl3) with characteristic multiplets at δ 1.22-1.32, 3.93-4.31, 5.13-5.23, and aromatic signals at 7.28-7.40 ppm.
| Parameter | Details |
|---|---|
| Starting materials | N-benzyloxycarbonylglycine ethyl ester, Ethyl acrylate |
| Base | Sodium hydride (60% in oil) |
| Solvent | Toluene |
| Temperature | 0°C to 50°C |
| Reaction time | 3 hours |
| Workup | Acidification with citric acid, extraction with ethyl acetate, drying |
| Yield | Quantitative (100%) |
Cyclization and Deprotection to Form Ethyl 3-(ethoxycarbonylmethylamino)propionate
Following the alkylation step, the intermediate ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonylmethyl)amino]ethylpropionate undergoes further transformation:
Reaction conditions :
The intermediate (26.8 g, 79.5 mmol) is dissolved in ethanol (200 mL), and sodium ethoxide (20% solution in ethanol, 40.6 mL, 119.3 mmol) is added. The mixture is refluxed for 2 hours.Workup :
After reflux, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL), acidified with concentrated hydrochloric acid in an ice bath, and extracted with chloroform. The organic extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The crude product is purified by silica gel chromatography (hexane:ethyl acetate, 2:1).Yield and properties :
The product is obtained as a pale brown oily compound with a 72% yield. The ^1H-NMR spectrum confirms the structure with signals consistent with the ethyl ester and amino functionalities.
| Parameter | Details |
|---|---|
| Starting material | Ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonylmethyl)amino]ethylpropionate |
| Base | Sodium ethoxide (20% in ethanol) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78°C) |
| Reaction time | 2 hours |
| Workup | Acidification with HCl, extraction with chloroform, chromatography |
| Yield | 72% |
Additional Notes on Industrial and Laboratory Scale Preparation
- The synthetic route involves careful control of pH during workup to ensure the stability of the ester and amine groups.
- Sodium hydride and sodium ethoxide serve as strong bases facilitating deprotonation and nucleophilic substitution.
- Solvents such as toluene, ethanol, ethyl acetate, and chloroform are used for reaction media and extraction steps.
- Purification is typically performed by silica gel chromatography to achieve high purity, essential for pharmaceutical applications.
- The process is scalable, as demonstrated by patent literature describing production at multi-kilogram scale.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | N-benzyloxycarbonylglycine ethyl ester + Ethyl acrylate | Sodium hydride (60% oil), base-mediated alkylation | Toluene | 0°C to 50°C | 3 hours | Quantitative | Acidify with citric acid, extract with ethyl acetate |
| 2 | Ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonylmethyl)amino]ethylpropionate | Sodium ethoxide (20% in ethanol), reflux | Ethanol | Reflux (~78°C) | 2 hours | 72% | Acidify with HCl, extract with chloroform, chromatography |
Research Findings and Analytical Data
- The ^1H-NMR spectral data from the cited methods confirm the integrity of the ethyl ester and amino functionalities, with characteristic multiplets and chemical shifts consistent with the proposed structure.
- The use of sodium hydride and sodium ethoxide bases is critical for achieving high conversion rates and yields.
- The purification steps ensure removal of side products and unreacted starting materials, critical for downstream applications.
- The synthetic accessibility score of approximately 3.06 suggests moderate ease of synthesis, suitable for laboratory and industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethoxycarbonylmethylamino)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(ethoxycarbonylmethylamino)propionate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the production of optically active forms of pyrrolidine derivatives, which are essential in developing antimicrobial agents effective against drug-resistant bacteria.
Case Study: Synthesis of Antimicrobial Agents
A significant application involves its role as an intermediate in synthesizing 3-cyclopropylaminomethyl-4-fluoropyrrolidine. This compound exhibits potent antimicrobial properties and is particularly effective against resistant strains of bacteria. The synthetic route includes the following steps:
- Dissolution : this compound is dissolved in ethanol and water.
- Reaction with Sodium Hydroxide : This mixture undergoes treatment with sodium hydroxide to facilitate further reactions.
- Formation of Pyrrolidine Derivatives : The resulting product is then reacted with cyclopropylamine to yield the desired pyrrolidine derivative .
This process highlights the compound's utility in developing new antibiotics, showcasing its importance in addressing public health challenges.
Solvent Applications
Beyond medicinal chemistry, this compound is recognized for its properties as a solvent, particularly in coatings and industrial applications.
Key Characteristics
- Slow Evaporation Rate : This property makes it suitable for applications requiring extended working times.
- Low Surface Tension : Enhances the flow and leveling of coatings.
- Good Compatibility : Effective with a range of polymers used in coatings .
Applications in Coatings
The compound is employed in various sectors, including:
- Architectural Coatings : Used for exterior and interior paints due to its excellent solvent properties.
- Automotive Coatings : Its slow evaporation rate helps achieve smooth finishes in automotive refinishing processes.
- Graphic Arts : Utilized in inks and printing processes where good flow characteristics are essential .
Research and Development
This compound is also significant in research settings where it serves as a reagent for various chemical syntheses. Its role as a building block for more complex molecules makes it invaluable for researchers aiming to explore new chemical entities.
Potential Future Applications
Research continues into expanding the applications of this compound, particularly in:
- Controlled Release Formulations : Investigating its potential to enhance the delivery mechanisms of active pharmaceutical ingredients .
- Novel Synthetic Pathways : Developing more efficient synthetic routes that utilize this compound as a versatile intermediate .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for antimicrobial agents | Effective against drug-resistant bacteria |
| Industrial Coatings | Solvent for paints and coatings | Slow evaporation, low surface tension |
| Graphic Arts | Inks and printing processes | Excellent flow characteristics |
| Research & Development | Reagent for chemical syntheses | Versatile building block for new compounds |
Mechanism of Action
The mechanism of action of Ethyl 3-(ethoxycarbonylmethylamino)propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and amine groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include ester hydrolysis and amine interactions with biological molecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The ethoxycarbonylmethylamino group distinguishes this compound from other propionate esters. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Research Findings and Uniqueness
Chemical Reactivity
- The ethoxycarbonylmethylamino group enables dual reactivity: the ester can undergo hydrolysis to carboxylic acids, while the amino group participates in condensation or alkylation reactions. This dual functionality is absent in simpler esters like EEP or Boc-protected derivatives .
Biological Activity
Ethyl 3-(ethoxycarbonylmethylamino)propionate, with the CAS number 3783-61-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is believed to exhibit:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for cell proliferation and survival, particularly in cancer cells.
- Modulation of Signaling Pathways : The compound could influence pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. For instance, studies have shown that derivatives of similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
- In Vitro Studies :
- Animal Models :
Data Table: Biological Activity Overview
Safety and Toxicology
While this compound shows promise in biological applications, safety assessments indicate it may be an irritant. Proper handling and safety measures should be observed when working with this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 3-(ethoxycarbonylmethylamino)propionate?
- Methodological Answer : Synthesis typically involves acylation or carbamate-forming reactions. For example, reacting 3-aminopropionic acid derivatives with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification is achieved via recrystallization or silica-gel chromatography. Similar protocols are validated for structurally analogous compounds, such as Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate, where ethyl chloroformate is used to introduce the ethoxycarbonyl group .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) using columns like Newcrom R1 with mobile phases containing acetonitrile/water/acid modifiers (e.g., phosphoric acid) is effective for separation and purity assessment. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid. Gas chromatography (GC) coupled with mass spectrometry is also recommended for volatile derivatives, as demonstrated in NIST protocols for ethyl propionate analogs .
Q. How are physicochemical properties such as LogP and solubility determined experimentally?
- Methodological Answer : LogP (octanol-water partition coefficient) is measured via shake-flask methods or predicted using HPLC retention times calibrated against standards. For example, Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (LogP = 2.35) was characterized using RP-HPLC retention data and computational tools like ACD/Labs. Solubility is determined gravimetrically in solvents (e.g., water, ethanol) under controlled temperatures .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR, IR) be resolved during structural elucidation?
- Methodological Answer : Cross-validate using orthogonal techniques:
- X-ray crystallography for absolute configuration (e.g., Ethyl 3-[2-(3,4-dimethoxybenzyl)amino]propionate’s structure was confirmed via single-crystal diffraction ).
- High-resolution MS for molecular formula verification.
- 2D-NMR (COSY, HSQC) to resolve overlapping proton signals. NIST’s spectral databases provide reference data for comparative analysis .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Use immobilized lipases or transition-metal catalysts for regioselective acylation.
- Process intensification : Continuous-flow reactors reduce side reactions, as shown in scaled-up syntheses of ethyl 3-hydroxypropionate derivatives .
- In-line analytics : Real-time HPLC or FTIR monitoring ensures reaction completion .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- LC-MS analysis to identify degradation products (e.g., hydrolysis of the ethoxycarbonyl group). Limited shelf life observed in analogs like Ethyl 3-(N-acetyl-N-butylamino)propionate underscores the need for inert atmosphere storage .
Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Computational modeling (DFT) and kinetic studies reveal:
- Electronic effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance electrophilicity at the carbonyl carbon.
- Steric hindrance : Bulky substituents on the amino group slow reaction rates, as seen in Ethyl 3-(3,4-dimethoxyphenyl)propionate derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
